molecular formula C22H21FN6O2 B2582859 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251681-03-4

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No.: B2582859
CAS No.: 1251681-03-4
M. Wt: 420.448
InChI Key: UICFJOPWWRFSTN-UHFFFAOYSA-N
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Description

The compound 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring:

  • A pyridine core substituted at position 5 with a 3-tert-butyl-1,2,4-oxadiazole ring.
  • An imidazole-4-carboxamide group linked to the pyridine at position 2.
  • A 2-fluorophenylmethyl substituent on the amide nitrogen.

The tert-butyl group likely enhances metabolic stability, while the fluorophenyl moiety may improve membrane permeability .

Properties

IUPAC Name

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-22(2,3)21-27-20(31-28-21)15-8-9-18(24-11-15)29-12-17(26-13-29)19(30)25-10-14-6-4-5-7-16(14)23/h4-9,11-13H,10H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICFJOPWWRFSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile . The pyridine ring is then introduced through a coupling reaction with the oxadiazole intermediate. The final step involves the formation of the imidazole ring and the attachment of the fluorophenylmethyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole and imidazole rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The target compound has several structural analogs, as detailed below:

Compound 1 :

1-[4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide

  • Key Differences :
    • Oxadiazole Position : Oxadiazole is at position 4 of pyridine (vs. 5 in the target).
    • Fluorophenyl Substituent : Uses a 4-fluorophenyl ethyl group (vs. 2-fluorophenylmethyl ).
  • Properties :
    • Molecular Weight: 434.47 g/mol.
    • logP: 4.4995 (indicative of moderate lipophilicity).
    • Polar Surface Area: 76.242 Ų (suggests moderate solubility).

Implications :

  • The altered oxadiazole position could affect π-π stacking interactions with aromatic residues in biological targets.
Compound 2 :

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Key Differences :
    • Replaces imidazole-oxadiazole with a pyrrolidone-thiadiazole system.
    • Substitutes tert-butyl with isopropyl .
  • Properties: Molecular Weight: Not explicitly provided but estimated ~380–400 g/mol. Thiadiazole vs. oxadiazole: Thiadiazole’s sulfur atom may alter electronic properties and hydrogen bonding.

Implications :

  • The thiadiazole ring could enhance metabolic stability but reduce solubility due to increased hydrophobicity.
Compound 3 :

N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

  • Key Differences :
    • Replaces imidazole with pyrazole and oxazole .
    • Uses a 4-fluorobenzyl group instead of 2-fluorophenylmethyl .
  • Properties :
    • Smaller molecular weight (~300–320 g/mol) due to simpler substituents.
    • Oxazole’s reduced ring size may lower steric hindrance.

Implications :

  • The pyrazole-oxazole system might offer faster clearance due to reduced lipophilicity (logP likely < 4).
  • The 4-fluorobenzyl group could exhibit different target selectivity compared to the target’s 2-fluoro isomer.

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~440–450 g/mol (est.) 434.47 g/mol ~380–400 g/mol (est.) ~300–320 g/mol (est.)
logP ~4.5–5.0 (est.) 4.4995 ~3.5–4.0 (est.) ~2.5–3.0 (est.)
Polar Surface Area ~75–80 Ų (est.) 76.242 Ų ~90–100 Ų (est.) ~70–75 Ų (est.)
Key Substituents 2-Fluorophenylmethyl 4-Fluorophenyl ethyl Thiadiazole, isopropyl Pyrazole, oxazole

Key Observations :

  • The target compound’s tert-butyl group likely enhances metabolic stability compared to Compound 2’s isopropyl .
  • Compound 3’s lower molecular weight and logP suggest faster systemic clearance but reduced tissue penetration .

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